1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane
Beschreibung
1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a butyl group and a chloro-trimethoxyethylidene group
Eigenschaften
CAS-Nummer |
89878-96-6 |
|---|---|
Molekularformel |
C12H21ClO3 |
Molekulargewicht |
248.74 g/mol |
IUPAC-Name |
1-butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane |
InChI |
InChI=1S/C12H21ClO3/c1-5-6-7-9-8-10(9)11(13)12(14-2,15-3)16-4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
PFDVNFJMEIMXGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC1=C(C(OC)(OC)OC)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane typically involves the reaction of a cyclopropane derivative with appropriate reagents to introduce the butyl and chloro-trimethoxyethylidene groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or other reduced derivatives.
Substitution: Formation of various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane: Similar in structure but may have different substituents or functional groups.
1-Butyl-2-(1-bromo-2,2,2-trimethoxyethylidene)cyclopropane: Similar but with a bromo group instead of a chloro group.
1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclobutane: Similar but with a cyclobutane ring instead of a cyclopropane ring.
Uniqueness
1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane is unique due to its specific combination of substituents and the presence of a cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
